1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-
CAS No.: 50341-70-3
Cat. No.: VC19631880
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50341-70-3 |
|---|---|
| Molecular Formula | C15H20N2 |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3 |
| Standard InChI Key | RWJJKNPSJCNSQR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNCC1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine, reflects its branched architecture:
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A naphthalen-1-ylmethyl group attached to the primary amine of an ethylenediamine chain.
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Two methyl groups substituents on the terminal nitrogen atom.
Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 50341-70-3 |
| Molecular Formula | C₁₅H₂₀N₂ |
| Molecular Weight | 228.33 g/mol |
| InChI Key | RWJJKNPSJCNSQR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNCC1=CC=CC2=CC=CC=C21 |
The naphthalene moiety introduces aromaticity and planar rigidity, potentially enhancing binding affinity in coordination complexes or supramolecular systems .
Synthesis and Reaction Pathways
Historical Context in Diamine Synthesis
The patent US6242651B1 outlines methods for synthesizing N,N′-dialkylalkanediamines via alkylation of ethylenediamine derivatives . Although this patent focuses on N,N′-dimethyl-1,2-ethanediamine, its principles apply to analogous compounds:
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Reaction Mechanism: Dihaloalkanes (e.g., 1,2-dichloroethane) react with alkylamines under controlled conditions to form dialkylated products.
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Byproduct Mitigation: Optimizing temperature (110–120°C), residence time (6–20 minutes), and stoichiometry minimizes cyclic byproducts like N,N′-dimethylpiperazine (2.0–2.7%) and triamines (4.2–5.8%) .
Proposed Synthesis Route for Target Compound
Adapting these methods, a plausible synthesis for 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- involves:
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Alkylation of Ethylenediamine:
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React 1-naphthalenemethyl chloride with ethylenediamine to form N-(1-naphthalenylmethyl)ethane-1,2-diamine.
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Dimethylation:
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Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to dimethylate the terminal amine.
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Critical Parameters:
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Temperature: 80–100°C to balance reaction rate and selectivity.
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Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
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Purification: Column chromatography or recrystallization to isolate the product from unreacted starting materials .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in chloroform, dichloromethane, and dimethyl sulfoxide due to hydrophobic naphthalene and polar amine groups. Limited solubility in water.
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Stability: Tertiary amines are generally stable under inert atmospheres but may oxidize in the presence of strong oxidizing agents.
Acid-Base Behavior
The pKa values of the amine groups dictate reactivity:
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Primary amine (N-H): pKa ≈ 10–11 (protonation in acidic media).
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Tertiary amine (N-CH₃): pKa ≈ 9–10, less basic due to alkyl substitution.
Future Research Directions
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